6-Methyl-5-oxooctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

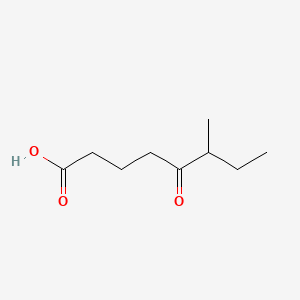

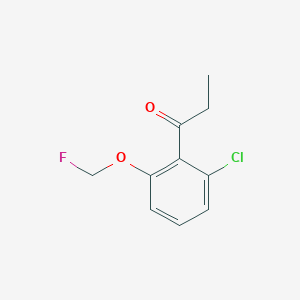

6-Methyl-5-oxooctanoic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is a derivative of octanoic acid, characterized by the presence of a methyl group at the sixth carbon and a keto group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-oxooctanoic acid typically involves the oxidation of 6-methyl-5-hydroxy-octanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, with careful monitoring of temperature and pH to ensure complete oxidation.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic oxidation. This process uses a catalyst, often a transition metal complex, to facilitate the oxidation reaction under milder conditions and with higher efficiency. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-methyl-5-hydroxy-octanoic acid.

Substitution: The compound can participate in substitution reactions, where the keto group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: 6-Methyl-5-hydroxy-octanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-5-oxooctanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to metabolic pathways and enzyme reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-5-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The keto group in the compound can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can affect metabolic pathways and influence the biological activity of the compound .

Comparison with Similar Compounds

Octanoic Acid: Lacks the methyl and keto groups, making it less reactive in certain chemical reactions.

6-Methyl-5-hydroxy-octanoic Acid: Similar structure but with a hydroxyl group instead of a keto group, leading to different reactivity and applications.

5-Oxo-octanoic Acid: Lacks the methyl group, which can influence its chemical properties and reactivity.

Uniqueness: 6-Methyl-5-oxooctanoic acid is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No. |

40564-62-3 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

6-methyl-5-oxooctanoic acid |

InChI |

InChI=1S/C9H16O3/c1-3-7(2)8(10)5-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

ICDVOSSSLOMSLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)CCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)

![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)

![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)